1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,6-dihydropyridine core substituted with a 3-fluorophenylmethyl group at position 1 and a 2-(trifluoromethyl)phenyl carboxamide at position 2. Its synthesis likely involves condensation reactions, with yields comparable to related compounds (e.g., 70–88% for urea analogs) .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYUCXRDGHORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high yields.
Industrial production methods may involve optimizing reaction conditions to ensure scalability and cost-effectiveness. This includes controlling temperature, pressure, and the concentration of reactants to maximize the yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions.
These reactions often require specific reagents and conditions to proceed efficiently, and the major products formed depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent molecule in biochemical studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs are other dihydropyridine carboxamides and urea derivatives with variations in aromatic substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of fluorinated and trifluoromethylated aromatic rings, suggests significant biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.
Chemical Structure
The compound's IUPAC name is this compound. The molecular formula is , indicating a complex structure that may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of fluorinated groups enhances its binding affinity to proteins and enzymes, potentially modulating key biological pathways. This mechanism may include inhibition of protein synthesis or interference with nucleic acid and peptidoglycan production in microbial cells.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 15.625 μM against Staphylococcus aureus and 62.5 μM against Enterococcus faecalis, suggesting potent bactericidal effects .
- The mechanism appears to involve disruption of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The compound's structural features may contribute to its ability to penetrate and disrupt these protective layers .
Antifungal Activity
In addition to antibacterial properties, this compound also shows promise as an antifungal agent:
- It has been reported to significantly reduce biofilm formation in Candida species, with efficacy surpassing that of standard antifungal treatments like fluconazole .
- The structure–activity relationship indicates that specific substituents on the aromatic rings enhance antifungal activity, particularly those that can engage in hydrogen bonding or π-stacking interactions with fungal cell wall components .
Cytotoxic Activity
The cytotoxic potential of this compound has also been investigated:
- Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, although the exact mechanisms remain under investigation. Compounds with similar structures have shown varying degrees of cytotoxicity depending on the cellular context and exposure duration .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological profiles influenced by structural variations:
| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity (MBIC) | Cytotoxicity |
|---|---|---|---|
| Compound A | 15.625 μM (S. aureus) | Moderate | Low |
| Compound B | 62.5 μM (E. faecalis) | High | Moderate |
| Target Compound | 15.625 μM (S. aureus) | Significant | High |
Case Studies
Several case studies have highlighted the effectiveness of fluorinated compounds in clinical settings:
- Study on Biofilm Disruption : A study demonstrated that a structurally similar compound effectively disrupted biofilms formed by MRSA at concentrations significantly lower than traditional antibiotics .
- Cancer Cell Line Testing : In vitro tests showed that derivatives of this compound could induce apoptosis in neuroblastoma cell lines, suggesting potential applications in cancer therapy .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Prioritize hydrogen bonding with the carboxamide group and π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for validation .
- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data to guide structural modifications .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
Advanced Research Question
- Core modifications : Replace the dihydropyridine ring with pyridazine () to alter electron density and binding kinetics .
- Substituent tuning : Introduce methyl groups on the phenyl ring () to improve lipophilicity (logP) and blood-brain barrier penetration .
- Bioisosteres : Substitute the trifluoromethyl group with sulfonamide () to modulate metabolic stability .
How should researchers address discrepancies in experimental data arising from varying synthetic protocols?
Advanced Research Question
- Reproducibility checks : Standardize reaction conditions (solvent, catalyst loading) across labs. Use LC-MS to track intermediate formation .
- Analytical cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and XRD data to rule out solvent-induced conformational changes .
- Statistical analysis : Apply multivariate regression to identify critical factors (e.g., temperature vs. catalyst) contributing to yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
